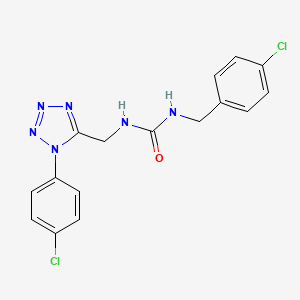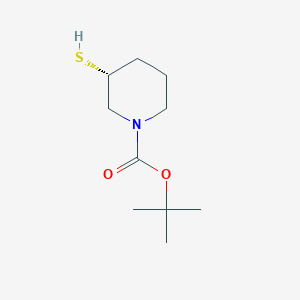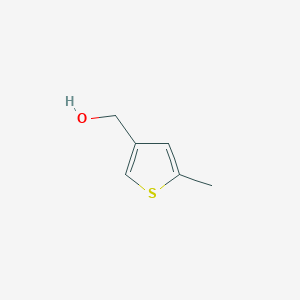
5,5-Dimethyldihydrofuran-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,5-Dimethyldihydrofuran-3(2h)-one” is a chemical compound. It is also known as “2,5-Dimethyl-2,3-dihydrofuran” and "2,3-dihydro-2,5-dimethylfuran" . The molecular formula of this compound is C6H10O .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a study reported the synthesis of 5,5-dialkyl-2-(3-aminophenyl)-4-oxo-4,5-dihydrofuran-3-carbonitriles, which are related to “5,5-Dimethyldihydrofuran-3(2h)-one”, by the tandem reaction between cyanoacetylenic alcohols and aminobenzoic acids .Molecular Structure Analysis
The molecular structure of “5,5-Dimethyldihydrofuran-3(2h)-one” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving “5,5-Dimethyldihydrofuran-3(2h)-one” have been studied. For example, a study reported the reaction thermochemistry data for this compound . The proton affinity and gas basicity of this compound have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,5-Dimethyldihydrofuran-3(2h)-one” include its molecular weight, which is 98.1430 . Other properties such as its gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, and mass spectrum (electron ionization) are also available .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 5,5-Dimethyldihydrofuran-3(2h)-one derivatives, such as AMINE DIMEDONE, are used in the synthesis of nitrogen-containing compounds. Their properties have been explored using experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible, as well as theoretical study by Density functional theory (DFT) and HF methods. This includes studies on bond lengths, angles, vibrational frequencies, and charge distributions within the molecule (Fatima et al., 2021).
Catalysis and Fuel Additives
- 5,5-Dimethyldihydrofuran-3(2h)-one derivatives are involved in catalysis processes. For example, Hydrodeoxygenation of 2,5-dimethyltetrahydrofuran (a derivative) over bifunctional catalysts has been studied for its potential in the production of n-hexane, a valuable chemical (Althikrallah et al., 2022).
Conversion of Biomass
- Copper-zinc nanoalloys have been utilized for the conversion of 5-hydroxymethylfurfural (HMF) to biofuels or chemical building blocks, producing clean mixtures of 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran with high yields (Bottari et al., 2015).
Photoreactions
- Studies on the photolysis of regioisomeric 5,5-Dimethyldihydrofuran-3(2h)-one derivatives show that the Wolff rearrangement is the principal direction of conventional photolysis, offering insights into photochemical processes and product formation (Rodina et al., 2009).
Reactivity in Diels–Alder Reactions
- Fluorinated derivatives of 5,5-Dimethyldihydrofuran-3(2h)-one have been studied for their reactivity and stereoselectivity in Diels–Alder reactions, providing insights into factors affecting these reactions, such as fluorination, alkyl substituents, and solvent effects (Hajduch et al., 2007).
Electrochemical Studies
- Electrochemical hydrogenation studies have been conducted on 5-hydroxymethylfurfural using solid metal electrodes. The transformation of HMF into derivatives such as 2,5-dimethyltetrahydrofuran has been explored, highlighting the role of metal catalysts and solution pH (Kwon et al., 2015).
Flavor and Aroma Research
- Research on mesifurane, a derivative of 5,5-Dimethyldihydrofuran-3(2h)-one, has highlighted its significance as a flavor-impact compound in various fruits and berries. This includes historical insights into its discovery and utilization in food and beverage industries (Kallio, 2018).
Biomass Conversion
- Studies have also focused on the conversion of biomass into 2,5-dimethyltetrahydrofuran, an excellent fuel additive and industrial intermediate, via catalytic reactions under mild conditions (Zhou et al., 2016).
Safety and Efficacy in Animal Feed
- Scientific opinions have been formed on the safety and efficacy of furanones and tetrahydrofurfuryl derivatives, including 5,5-Dimethyldihydrofuran-3(2h)-one, when used as flavorings in animal feed (Hogstrand, 2014).
Eigenschaften
IUPAC Name |
5,5-dimethyloxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-5(7)4-8-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZZBSPJHPCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyldihydrofuran-3(2h)-one | |
CAS RN |
3132-22-7 |
Source


|
| Record name | 5,5-Dimethyldihydrofuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2451575.png)
![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2451576.png)


![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451579.png)
![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2451580.png)



![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)
![3-O-Tert-butyl 7-O-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)
![Potassium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2451593.png)